molecular formula C13H19NO2 B14744040 2-[4-(Pentyloxy)phenyl]acetamide CAS No. 5100-05-0

2-[4-(Pentyloxy)phenyl]acetamide

Cat. No.: B14744040
CAS No.: 5100-05-0
M. Wt: 221.29 g/mol
InChI Key: BTQICRIKIRVKDQ-UHFFFAOYSA-N
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Description

2-[4-(Pentyloxy)phenyl]acetamide (PMN P-92-31) is an acetamide derivative featuring a pentyloxy group (-O-C₅H₁₁) at the para position of the phenyl ring. Its structure combines the hydrogen-bonding capacity of the acetamide group with the lipophilic pentyloxy chain, suggesting a balance between solubility and membrane permeability.

Properties

CAS No.

5100-05-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(4-pentoxyphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15/h5-8H,2-4,9-10H2,1H3,(H2,14,15)

InChI Key

BTQICRIKIRVKDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CC(=O)N

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxyacetanilide

Procedure :
4-Hydroxyacetanilide is reacted with 1-bromopentane in acetone under reflux with potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, forming the pentyloxy ether linkage while retaining the acetamide group.

Conditions :

  • Reagents : 4-Hydroxyacetanilide, 1-bromopentane, K₂CO₃, acetone.
  • Temperature : 60–70°C, 10 hours.
  • Workup : Filtration, recrystallization in methanol.

Yield : 75%.

Advantages :

  • Single-step reaction with minimal byproducts.
  • Scalable for industrial production.

Limitations :

  • Requires strict moisture control to prevent hydrolysis of the acetamide.

Acetylation of 4-Pentyloxyaniline

Procedure :
4-Pentyloxyaniline is acetylated using acetic anhydride in the presence of a catalytic base (e.g., pyridine or DMAP). This method prioritizes ether formation before introducing the acetamide group.

Conditions :

  • Reagents : 4-Pentyloxyaniline, acetic anhydride, pyridine.
  • Temperature : Room temperature, 4–6 hours.
  • Workup : Aqueous extraction, column chromatography.

Yield : 85–92%.

Advantages :

  • High yields due to selective acetylation.
  • Compatible with sensitive functional groups.

Limitations :

  • Requires pre-synthesis of 4-pentyloxyaniline, adding steps.

Mitsunobu Reaction Approach

Procedure :
A Mitsunobu reaction couples 4-hydroxyphenylacetamide with 1-pentanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method forms the ether bond under mild conditions.

Conditions :

  • Reagents : 4-Hydroxyphenylacetamide, 1-pentanol, DEAD, PPh₃, THF.
  • Temperature : 0°C to room temperature, 12 hours.
  • Workup : Silica gel chromatography.

Yield : 68%.

Advantages :

  • Stereospecific and efficient for ether synthesis.
  • Avoids strong bases.

Limitations :

  • High cost of reagents limits large-scale use.

Palladium-Catalyzed Coupling

Procedure :
A Suzuki-Miyaura coupling links 4-bromophenylacetamide with pentyloxyboronic acid using Pd(PPh₃)₄ as a catalyst.

Conditions :

  • Reagents : 4-Bromophenylacetamide, pentyloxyboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane.
  • Temperature : 80°C, 24 hours.
  • Workup : Extraction, solvent evaporation.

Yield : 45–55%.

Advantages :

  • Versatile for structurally diverse analogs.

Limitations :

  • Moderate yields and palladium residue removal challenges.

Comparative Analysis

Method Yield Key Reagents Complexity Scalability
Alkylation 75% K₂CO₃, 1-bromopentane Low High
Acetylation 85–92% Acetic anhydride, pyridine Moderate Moderate
Mitsunobu 68% DEAD, PPh₃ High Low
Suzuki Coupling 45–55% Pd(PPh₃)₄, boronic acid High Moderate

Experimental Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates in alkylation and acetylation methods.
  • Ether solvents (THF, 1,4-dioxane) are critical for Mitsunobu and Suzuki reactions.

Temperature Control

  • Exceeding 70°C in alkylation leads to acetamide hydrolysis.
  • Suzuki couplings require precise thermal control (80–100°C) to prevent catalyst degradation.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pentyloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or KOtBu in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Pentyloxy)phenyl]acetamide is an organic compound with an acetamide functional group attached to a phenyl ring with a pentyloxy substituent. It has a molecular weight of approximately 221.3 g/mol. The compound is slightly soluble in water but more soluble in organic solvents like ethanol and chloroform. The pentyloxy group enhances its lipophilicity, making it potentially useful in various biological applications.

Research indicates that 2-[4-(Pentyloxy)phenyl]acetamide exhibits significant biological activity and has been investigated for its potential role in drug development.

Structural Similarities

Several compounds share structural similarities with 2-[4-(Pentyloxy)phenyl]acetamide. These compounds differ primarily in their functional groups and substituents on the phenyl ring, which can significantly influence their biological activities and chemical reactivities.

Compound NameStructure CharacteristicsUnique Features
Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-Contains an amino group instead of a pentyloxy groupPotentially different biological activity
N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamideContains a quinoline moietyMay exhibit different pharmacological properties
Acetamide, N-(3-acetylamino-4-(2,2,3,3,4,4,5,5...Contains an acetylamino groupUnique reactivity profile due to the acetyl group

Synthesis and Production

Mechanism of Action

The mechanism of action of 2-[4-(Pentyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key analogs include:

  • N-[2-amino-4-(pentyloxy)phenyl]acetamide (PMN P-92-33): Substitutes the nitro group with an amino (-NH₂) group, which may improve solubility via hydrogen bonding but require careful handling due to possible metabolic activation .
  • N-[4-(Benzyloxy)phenyl]acetamide : Replaces pentyloxy with a benzyloxy group, increasing steric bulk and lipophilicity, which could delay metabolic degradation compared to the linear pentyl chain .
  • 2-(4-Hydroxyphenyl)acetamide: A polar analog (Atenolol Impurity A) with a hydroxyl group, offering higher aqueous solubility but reduced membrane permeability compared to alkoxy derivatives .
Table 1: Substituent Effects on Key Properties
Compound Substituent(s) Key Properties/Implications Regulatory Notes
2-[4-(Pentyloxy)phenyl]acetamide -O-C₅H₁₁ (para) Moderate lipophilicity; EPA-regulated 40 CFR 721.285
PMN P-92-32 -NO₂ (ortho), -O-C₅H₁₁ Higher reactivity; potential genotoxicity EPA reporting thresholds apply
PMN P-92-33 -NH₂ (ortho), -O-C₅H₁₁ Improved solubility; metabolic concerns Lower EPA threshold (30 ppb)
Atenolol Impurity A -OH (para) High polarity; pharmaceutical impurity EP standards for purity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(Pentyloxy)phenyl]acetamide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Base selection : Weak bases like K2_2CO3_3 in acetonitrile are effective for nucleophilic substitution reactions involving phenoxyacetamide derivatives. Stirring at room temperature for 24 hours ensures completion, monitored via TLC .

  • Purification : Remove salts (e.g., K2_2CO3_3) by filtration, followed by solvent evaporation under reduced pressure. Recrystallization in ethanol improves purity.

  • Optimization : Use a factorial design to test variables (e.g., solvent polarity, base strength, temperature). For example, acetonitrile outperforms DMF in minimizing side reactions .

    Reaction Condition Parameter Impact on Yield
    SolventAcetonitrileHigh yield (≥85%)
    BaseK2_2CO3_3Mild, efficient
    Temperature25°CAvoids decomposition

Q. Which analytical techniques are critical for characterizing 2-[4-(Pentyloxy)phenyl]acetamide, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : 1^1H NMR should show resonances for the pentyloxy chain (δ 0.8–1.8 ppm for CH2_2/CH3_3) and the acetamide NH2_2 (δ 6.5–7.0 ppm). 13^{13}C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • FTIR : Look for N–H stretching (3300–3200 cm1^{-1}) and C=O (1650–1680 cm1^{-1}).
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate structural stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in 1^1H NMR) for 2-[4-(Pentyloxy)phenyl]acetamide derivatives?

  • Methodology :

  • Dynamic NMR : Test variable temperatures to identify rotational barriers in the pentyloxy chain that may cause splitting .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data. For example, torsional strain in the alkoxy group may explain discrepancies .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.

Q. What computational strategies are effective for predicting the bioactivity or binding affinity of 2-[4-(Pentyloxy)phenyl]acetamide in molecular docking studies?

  • Methodology :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the ligand with AM1-BCC charges and dock into target proteins (e.g., SARS-CoV-2 main protease, as in COVID-19 studies) .

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.

  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions).

    Target Protein Binding Affinity (kcal/mol) Key Interactions
    SARS-CoV-2 Mpro^\text{pro}-7.2 ± 0.3H-bond with Glu166
    Human ACE2-5.8 ± 0.5π-π stacking with Tyr41

Q. How can researchers design experiments to elucidate the metabolic stability of 2-[4-(Pentyloxy)phenyl]acetamide in hepatic microsomes?

  • Methodology :

  • In Vitro Assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate t1/2_{1/2} and intrinsic clearance .
  • Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Metabolite ID : Perform HRMS to detect hydroxylation or O-dealkylation products. Compare fragmentation patterns with synthetic standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction yield optimization?

  • Methodology :

  • Error Source Identification : Check force field accuracy in simulations (e.g., GAFF vs. OPLS). Recalibrate with experimental data from analogous compounds .
  • Sensitivity Analysis : Use Monte Carlo sampling to assess parameter uncertainty (e.g., solvent effects, steric hindrance).
  • Hybrid Workflows : Integrate high-throughput experimentation (HTE) with machine learning (e.g., random forests) to refine predictive models .

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